

Clomesone (NSC 338947): A Technical Guide for Researchers

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Compound of Interest

Compound Name: *2-Chloroethyl methanesulfonate*

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An In-depth Overview of the DNA Alkylation Agent for Drug Development Professionals

Abstract

Clomesone (NSC 338947), a 2-chloroethyl (methylsulfonyl)methanesulfonate, is a chemotherapeutic agent with demonstrated antitumor activity in preclinical models. Its primary mechanism of action is the alkylation of DNA, leading to the formation of interstrand cross-links and subsequent cytotoxicity, particularly in tumor cells with deficient DNA repair mechanisms. This technical guide provides a comprehensive overview of the fundamental research on Clomesone, including its chemical properties, synthesis, mechanism of action, and preclinical antitumor activity. Detailed experimental protocols and a summary of available quantitative data are presented to support further investigation and drug development efforts. The document also explores the known signaling pathways affected by Clomesone, focusing on the DNA damage response.

Chemical Properties and Synthesis

Clomesone is a synthetic compound with the chemical name 2-chloroethyl (methylsulfonyl)methanesulfonate.

Table 1: Chemical and Physical Properties of Clomesone (NSC 338947)

Property	Value
IUPAC Name	2-chloroethyl (methylsulfonyl)methanesulfonate
Synonyms	Clomesone, NSC 338947
Molecular Formula	C4H9ClO5S2
Molecular Weight	236.69 g/mol
CAS Number	88343-72-0
Appearance	Solid
Melting Point	60-62 °C

Synthesis of Clomesone

A one-step synthesis method for Clomesone has been reported.[\[1\]](#) The process involves the reaction of methanesulfonyl chloride with 2-chloroethanol in the presence of triethylamine in anhydrous acetonitrile at low temperatures.

Experimental Protocol: Synthesis of 2-chloroethyl (methylsulfonyl)methanesulfonate[\[1\]](#)

- A solution of triethylamine (133 g, 1.32 mol) in anhydrous acetonitrile (400 ml) is cooled to -30°C to -40°C.
- A solution of methanesulfonyl chloride (100 g, 0.88 mol) in anhydrous acetonitrile (67 ml) is added dropwise, maintaining the temperature below -30°C.
- The mixture is stirred at -30°C to -40°C for 1 hour.
- A solution of 2-chloroethanol (35.4 g) in anhydrous acetonitrile (30 ml) is added, and the mixture is stirred for an additional 2 hours at the same temperature.
- The reaction mixture is filtered to remove triethylamine hydrochloride.
- The filtrate is concentrated in vacuo to an oil.

- The residual oil is dissolved in ethyl acetate, washed with dilute and saturated sodium chloride solutions, dried over magnesium sulfate, and concentrated in vacuo.
- The resulting solid is dissolved in methylene chloride, and the product is precipitated by the slow addition of cyclohexane.
- The precipitate is collected by filtration, washed with cyclohexane, and dried in vacuo over phosphorus pentoxide to yield the final product.

Mechanism of Action

Clomesone is a DNA chloroethylating agent. Its cytotoxic effects are primarily attributed to its ability to form covalent adducts with DNA, leading to interstrand cross-links (ICLs).[\[2\]](#)

DNA Alkylation and Interstrand Cross-linking

The chloroethyl moiety of Clomesone is a reactive group that can alkylate nucleophilic sites on DNA bases, with a preference for the O6 position of guanine.[\[2\]](#) This initial alkylation can then undergo a secondary reaction, leading to the formation of a covalent bridge between the two strands of the DNA double helix. These ICLs are highly cytotoxic lesions as they physically block DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.

Role of O6-Methylguanine-DNA Methyltransferase (MGMT)

The sensitivity of cancer cells to Clomesone is significantly influenced by the expression of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT). MGMT can directly remove the alkyl adducts from the O6 position of guanine, thereby preventing the formation of ICLs and conferring resistance to the drug. Consequently, tumor cells with low or absent MGMT expression (MGMT-deficient) are more susceptible to the cytotoxic effects of Clomesone.[\[2\]](#)

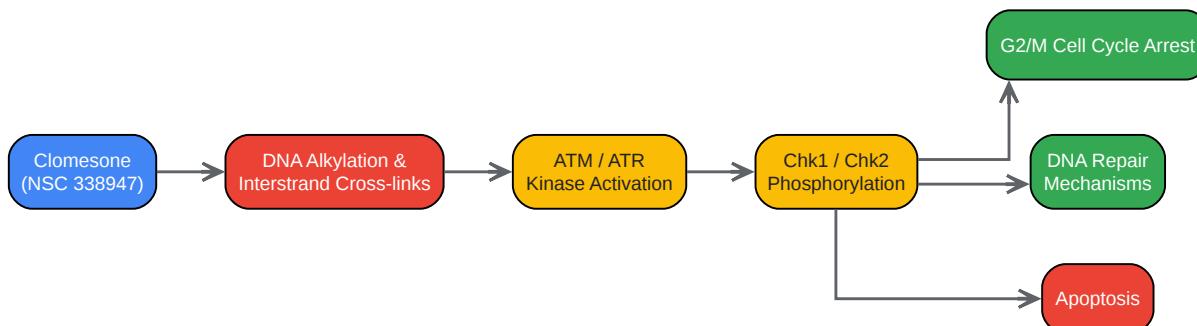
Signaling Pathways

The primary signaling pathway activated by Clomesone is the DNA Damage Response (DDR) pathway. The formation of DNA adducts and ICLs is a form of genotoxic stress that is recognized by cellular surveillance mechanisms.

DNA Damage Response (DDR) Pathway

Upon detection of DNA lesions induced by Clomesone, sensor proteins such as the ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related) kinases are activated.[3][4][5] These kinases phosphorylate a cascade of downstream effector proteins, including the checkpoint kinases Chk1 and Chk2, which in turn orchestrate a cellular response that includes:

- Cell Cycle Arrest: Activation of cell cycle checkpoints, primarily at the G2/M phase, to provide time for DNA repair before the cell enters mitosis.[6][7][8][9][10]
- DNA Repair: Recruitment of DNA repair proteins to the sites of damage to attempt to remove the lesions.
- Apoptosis: If the DNA damage is too extensive to be repaired, the DDR pathway can trigger programmed cell death (apoptosis) to eliminate the damaged cell.[11][12][13][14]



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Clomesone-induced DNA Damage Response Pathway.

Preclinical Antitumor Activity

Clomesone has demonstrated significant antitumor activity in a range of murine tumor models.

In Vivo Efficacy

Studies have shown that Clomesone is effective against various implanted tumors in mice, including:

- L1210 Leukemia: Significant activity was observed when the tumor was implanted intraperitoneally, subcutaneously, and intracerebrally.[1]
- P388 Leukemia:[1]
- B16 Melanoma:[1]
- Lewis Lung Carcinoma:[1]
- M5076 Sarcoma:[1]

Importantly, Clomesone has shown activity against P388 leukemia sublines that are resistant to other chemotherapeutic agents such as cyclophosphamide, L-phenylalanine mustard, and cis-diamminedichloroplatinum(II).[1] However, it was not active against a P388 subline resistant to N,N'-bis(2-chloroethyl)-N-nitrosourea (BCNU).[1]

Quantitative Data

Despite numerous reports on its antitumor activity, specific IC₅₀ values for Clomesone against various cancer cell lines are not readily available in the public domain. Further investigation into the original National Cancer Institute (NCI) screening data may be required to obtain this quantitative information.

Pharmacokinetics

Preclinical studies have indicated that the in vivo efficacy of Clomesone can be limited by its pharmacokinetic properties, with challenges in achieving and maintaining effective concentrations at the tumor site.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of Clomesone are crucial for reproducibility and further research.

In Vivo Antitumor Activity in Murine Models

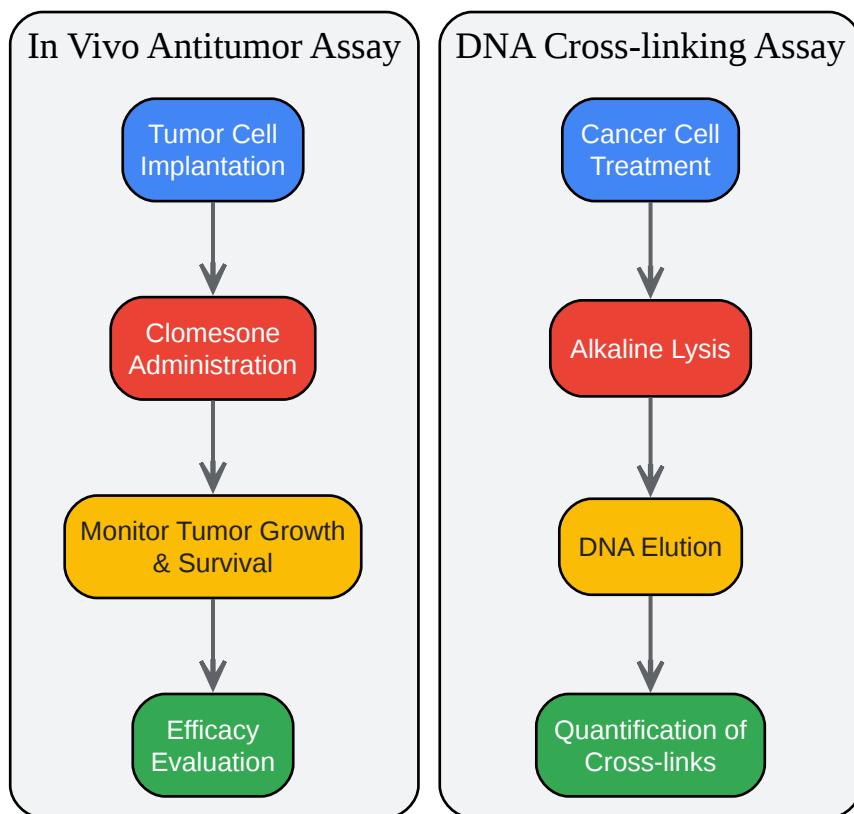
A general protocol for assessing the antitumor activity of Clomesone in mice with implanted tumors is as follows:

- **Tumor Implantation:** Tumor cells (e.g., L1210 leukemia) are implanted into mice via the desired route (intraperitoneal, subcutaneous, or intracerebral).
- **Treatment Administration:** Clomesone is administered to the mice at various doses and schedules. The route of administration can also be varied (e.g., intraperitoneal, intravenous).
- **Monitoring:** Mice are monitored for tumor growth, body weight changes (as an indicator of toxicity), and survival time.
- **Efficacy Evaluation:** The antitumor efficacy is typically evaluated by measuring the increase in lifespan of treated mice compared to a control group, or by measuring the reduction in tumor size for solid tumors.

DNA Interstrand Cross-linking Assay (Alkaline Elution)

The formation of DNA interstrand cross-links by Clomesone can be measured using the alkaline elution technique.

- **Cell Treatment:** Cancer cells are treated with various concentrations of Clomesone for a specified period.
- **Cell Lysis:** Cells are lysed on a filter under denaturing alkaline conditions.
- **DNA Elution:** The DNA is eluted from the filter with an alkaline buffer. The rate of elution is inversely proportional to the number of DNA cross-links.
- **Quantification:** The amount of DNA in the eluate and on the filter is quantified using a fluorescent dye, allowing for the calculation of the cross-linking frequency.



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General Experimental Workflows for Clomesone Evaluation.

Conclusion and Future Directions

Clomesone is a potent DNA alkylating agent with a well-defined mechanism of action. Its efficacy against various tumor models, including those resistant to other chemotherapies, makes it a compound of continued interest. However, the lack of publicly available, detailed quantitative data on its cytotoxicity (IC₅₀ values) and a more in-depth understanding of its impact on a broader range of cancer-related signaling pathways represent significant knowledge gaps. Future research should focus on:

- Quantitative Cytotoxicity Screening: Determining the IC₅₀ values of Clomesone against a comprehensive panel of cancer cell lines with known MGMT status.
- In-depth Signaling Pathway Analysis: Investigating the effects of Clomesone on key cancer signaling pathways beyond the DNA damage response to identify potential synergistic therapeutic combinations.

- Pharmacokinetic Optimization: Exploring drug delivery strategies to improve the pharmacokinetic profile of Clomesone and enhance its tumor-targeting capabilities.
- Glucocorticoid Receptor Interaction: While initial inquiries suggested a potential interaction with the glucocorticoid receptor, current evidence does not support this as a primary mechanism of action. Further binding studies could definitively confirm or rule out this possibility.

Addressing these research areas will be critical in fully elucidating the therapeutic potential of Clomesone and guiding its future development as a cancer therapeutic.

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